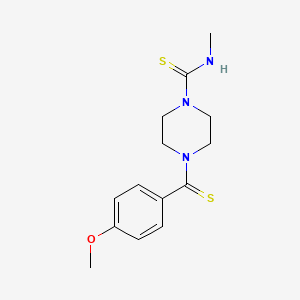

4-(4-methoxybenzenecarbothioyl)-N-methylpiperazine-1-carbothioamide

Description

Properties

IUPAC Name |

4-(4-methoxybenzenecarbothioyl)-N-methylpiperazine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS2/c1-15-14(20)17-9-7-16(8-10-17)13(19)11-3-5-12(18-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,15,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPDXBVSTLLPDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1CCN(CC1)C(=S)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzenecarbothioyl)-N-methylpiperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 4-methoxybenzenecarbothioyl chloride with N-methylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxybenzenecarbothioyl)-N-methylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of the carbothioamide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the methoxybenzene ring, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

4-(4-methoxybenzenecarbothioyl)-N-methylpiperazine-1-carbothioamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzenecarbothioyl)-N-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

- 4-(4-methoxybenzenecarbothioyl)morpholine

- 4-(4-methoxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide

Uniqueness

What sets 4-(4-methoxybenzenecarbothioyl)-N-methylpiperazine-1-carbothioamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxybenzenecarbothioyl and carbothioamide groups provide versatile sites for chemical modifications, making it a valuable compound for research and development.

Biological Activity

4-(4-Methoxybenzenecarbothioyl)-N-methylpiperazine-1-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound's structure comprises a piperazine ring substituted with a methoxybenzene group and carbothioamide functionalities. Its chemical formula is , which indicates the presence of sulfur and nitrogen atoms that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Piperazine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Methoxybenzene Group : This can be done via nucleophilic substitution or coupling reactions.

- Attachment of Carbothioamide Groups : The carbothioamide moiety is introduced through thiourea derivatives.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have demonstrated its potential as an anticancer agent. For example, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including HepG2 and HCT116. The introduction of the N-methylpiperazine moiety has been associated with enhanced solubility and bioactivity compared to other derivatives lacking this substituent .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT116 | TBD |

| Benzothiazole Derivative | HepG2 | 10.5 |

| Benzimidazole Derivative | HCT116 | 15.3 |

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may interact with enzymes critical for cancer cell proliferation or bacterial growth.

- Receptor Modulation : It could bind to specific receptors involved in signaling pathways, leading to altered cellular responses.

- Gene Expression Modulation : The compound might influence gene expression patterns associated with cell cycle regulation and apoptosis.

Case Studies

A notable case study involved testing a series of derivatives based on the piperazine scaffold for their anticancer properties. The study found that modifications at specific positions on the piperazine ring significantly influenced activity levels, with some derivatives exhibiting IC50 values as low as 5 μM against HCT116 cells .

Q & A

Q. Critical Parameters :

- Temperature : Elevated temperatures (60–80°C) for acylation steps improve reaction rates but risk decomposition .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict moisture control .

- Catalysts : Use of triethylamine or NaH as bases to deprotonate intermediates and drive reactions to completion .

How can researchers characterize the molecular structure of this compound, and what analytical techniques are most effective?

Basic Research Question

Characterization involves a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the methoxy group (~δ 3.8 ppm in ¹H NMR) and thiocarbonyl signals (~δ 190–200 ppm in ¹³C NMR) confirm substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between isomeric by-products .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and dihedral angles, critical for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding between thiocarbonyl and NH groups) .

What are the known biological targets or pathways influenced by this compound, and how can these interactions be experimentally validated?

Basic Research Question

Preliminary studies on structurally analogous piperazine-thioamide derivatives suggest activity against:

Q. Validation Methods :

- In vitro Assays : Enzyme inhibition assays (e.g., fluorescence-based) with purified targets .

- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify affinity .

How do structural modifications on the piperazine ring affect the compound’s physicochemical properties and bioactivity?

Advanced Research Question

Comparative studies (e.g., replacing N-methyl with bulkier groups) reveal:

- Solubility : Hydrophobic substituents (e.g., benzyl) reduce aqueous solubility but enhance membrane permeability .

- Bioactivity : Electron-withdrawing groups (e.g., fluoro) on the aryl moiety increase enzyme inhibitory potency by enhancing electrophilicity at the thiocarbonyl site .

Methodology : - QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

- Thermodynamic Solubility Assays : Use shake-flask methods with HPLC quantification .

What strategies can resolve contradictions in reported biological activity data across different studies?

Advanced Research Question

Discrepancies often arise from:

Q. Resolution Strategies :

Reproducibility Checks : Validate assays using standardized protocols (e.g., NIH Assay Guidance Manual).

Orthogonal Characterization : Confirm compound integrity via NMR and MS before biological testing .

Meta-Analysis : Compare data across studies while controlling for variables like cell line or animal model .

What in silico methods are suitable for predicting the binding affinity of this compound to potential therapeutic targets?

Advanced Research Question

Computational approaches include:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., carbonic anhydrase) .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (50–100 ns trajectories) .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds between thiocarbonyl and Arg residues) .

Validation : Compare computational predictions with experimental ITC or SPR data .

How can reaction kinetics and thermodynamics be optimized during synthesis to minimize by-products?

Advanced Research Question

- Kinetic Control : Lower reaction temperatures (0–25°C) favor intermediate stabilization, reducing side reactions .

- Thermodynamic Drivers : Use excess reagents (e.g., 1.5 eq. of 4-methoxybenzoyl chloride) to shift equilibrium toward product .

- By-Product Analysis : Monitor reactions in real-time via LC-MS to identify undesired species (e.g., disulfides) .

What are the challenges in crystallizing this compound, and how can solvent selection impact crystal structure determination?

Advanced Research Question

Challenges :

- Low Melting Point : Oily residues complicate crystal growth. Use slow evaporation in high-boiling solvents (e.g., DMSO/water mixtures) .

- Polymorphism : Multiple crystal forms may arise. Screen solvents (e.g., ethanol, acetonitrile) to isolate the most stable polymorph .

Q. Optimization :

- Seeding : Introduce microcrystals to induce nucleation.

- Temperature Gradients : Gradual cooling (2°C/hour) improves crystal quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.